Home > Products > Screening Compounds P107552 > 2-(Difluoromethyl)benzo[d]oxazol-4-amine
2-(Difluoromethyl)benzo[d]oxazol-4-amine - 1159528-43-4

2-(Difluoromethyl)benzo[d]oxazol-4-amine

Catalog Number: EVT-3351559
CAS Number: 1159528-43-4
Molecular Formula: C8H6F2N2O
Molecular Weight: 184.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Difluoromethyl)benzo[d]oxazol-4-amine is a chemical compound that belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This specific compound features a difluoromethyl group, which enhances its pharmacological properties. Benzoxazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Source and Classification

The compound can be classified as an aromatic heterocyclic amine due to the presence of both an oxazole ring and an amine functional group. It is synthesized through various chemical reactions involving difluoromethylation processes and is often evaluated for its biological activity against specific molecular targets such as kinases and receptors involved in cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available benzo[d]oxazole derivatives.
  2. Difluoromethylation: A common method for introducing the difluoromethyl group involves the use of reagents such as N,N-diethylaminosulfur trifluoride (DAST) or other difluoromethylating agents under controlled conditions .
  3. Reaction Conditions: The reaction is often carried out in polar solvents like dimethylformamide or acetonitrile, with careful temperature control to optimize yields.
  4. Purification: Post-reaction, the compound is purified using techniques such as column chromatography to isolate the desired product from by-products .

The technical challenges during synthesis include managing the stability of intermediates and ensuring selectivity for the difluoromethylation step.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-(Difluoromethyl)benzo[d]oxazol-4-amine is C9_9H7_7F2_2N2_2O, indicating the presence of two fluorine atoms, one nitrogen atom in the amine group, and an oxazole ring.

  • Molecular Weight: Approximately 200.16 g/mol.
  • Structural Features: The compound features a difluoromethyl group attached to the benzoxazole ring, which contributes to its unique chemical properties.
Chemical Reactions Analysis

Reactions and Technical Details

2-(Difluoromethyl)benzo[d]oxazol-4-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further functionalization at the aromatic ring.
  2. Reactivity with Electrophiles: The difluoromethyl group can engage in electrophilic aromatic substitution reactions under specific conditions.
  3. Decomposition Reactions: Under extreme conditions, the compound may decompose, leading to the formation of different products, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Mechanism of Action

Process and Data

The mechanism of action for 2-(Difluoromethyl)benzo[d]oxazol-4-amine primarily involves its interaction with specific biological targets:

  1. Target Interaction: The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical receptor involved in angiogenesis .
  2. Signal Transduction Pathways: By inhibiting VEGFR-2, it disrupts downstream signaling pathways that promote tumor growth and metastasis.
  3. Biological Activity: In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of amine functionality.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
Applications

Scientific Uses

2-(Difluoromethyl)benzo[d]oxazol-4-amine has several potential applications in scientific research:

  1. Anticancer Research: As a VEGFR-2 inhibitor, it is being explored for its potential use in cancer therapy.
  2. Pharmaceutical Development: The compound serves as a scaffold for designing new drugs targeting various diseases linked to angiogenesis.
  3. Biochemical Studies: It aids in understanding signal transduction mechanisms associated with receptor tyrosine kinases.
Molecular Design & Rational Drug Discovery

Scaffold Hybridization Strategies for Benzoxazole-Based Therapeutics

Benzoxazole serves as a privileged scaffold in medicinal chemistry due to its inherent rigidity, planar structure, and capacity for diverse non-covalent interactions with biological targets. The core structure of 2-(difluoromethyl)benzo[d]oxazol-4-amine exemplifies strategic scaffold hybridization, where the benzoxazole nucleus is functionalized at distinct positions to enhance target engagement. This approach merges pharmacophoric elements from multiple bioactive compounds into a single chemical entity, optimizing binding affinity and selectivity. Hybridization typically occurs through three primary strategies: Ring fusion (e.g., coupling with triazoles for antitubercular activity), side-chain conjugation (e.g., linking to thiadiazoles for neuroprotection), and peripheral substitution (e.g., difluoromethyl modification).

Recent work on DprE1 inhibitors for tuberculosis demonstrates this principle effectively. Hybrid compounds (BOK-2 and BOK-3) integrating a 1,2,3-triazole moiety with a benzoxazole core exhibited potent inhibition (IC₅₀ = 2.2 ± 0.1 μM and 3.0 ± 0.6 μM, respectively), outperforming the standard drug TCA-1 (IC₅₀ = 3.0 ± 0.2 μM) [2]. Molecular dynamics simulations confirmed that the triazole-benzoxazole hybrid stabilized key interactions within the DprE1 binding pocket, particularly with residues Cys387 and Gln334 [2].

Table 1: Bioactivity of Hybrid Benzoxazole Scaffolds

Hybrid StructureBiological TargetKey Activity MetricStructural Advantage
Triazole-Benzoxazole (BOK-2)DprE1 (M. tuberculosis)IC₅₀ = 2.2 ± 0.1 μMEnhanced H-bonding via triazole N-atoms
Thiadiazole-Benzoxazole (5c)Aβ aggregates (Alzheimer’s)84% cell viability at 5μg/mL*Ameliorates tau hyperphosphorylation
Acetoacetanilide-BenzoxazoleHDAC2 (Cancer)Est. IC₅₀ < 0.1 μM [3]Zinc-binding group mimicry

*In Aβ₂₅₋₃₅-induced PC12 cells [10]

Neuroprotective hybrids further illustrate this strategy. Compound 5c—a benzoxazole-thiadiazole conjugate—significantly increased viability (84%) in Aβ₂₅₋₃₅-induced PC12 neuronal cells at 5 μg/mL by simultaneously modulating tau phosphorylation and Akt/GSK-3β signaling [10]. The thiadiazole moiety enabled hydrogen bonding with Thr181 and Ser396 residues of tau protein, while the benzoxazole engaged in π-stacking with hydrophobic pockets in the kinase domain.

Role of Difluoromethyl Substitution in Bioactivity Modulation

The difluoromethyl (-CF₂H) group at the 2-position of the benzoxazole ring is a critical design element that significantly influences ligand properties through three primary mechanisms: electronic effects (inductive withdrawal enhancing hydrogen bond acceptor strength), lipophilicity modulation (LogP increase of ~0.5-1.0 vs. non-fluorinated analogs), and metabolic stabilization (resistance to cytochrome P450-mediated oxidation).

Compared to hydroxyl or methyl substituents, the difluoromethyl group demonstrates superior bioactivity due to its strong electron-withdrawing nature and moderate hydrophobicity. In cholesterol 24-hydroxylase (CH24H) inhibitors, oxazole-based compounds bearing -CF₂H exhibited 3-fold higher ligand-lipophilicity efficiency (LLE) than their methyl counterparts [4]. The fluorine atoms polarize C-H bonds, creating a potent hydrogen bond donor (σₚ = 0.33 for -CF₂H) that stabilizes interactions with catalytic residues in enzyme binding pockets.

Table 2: Impact of Difluoromethyl vs. Alternative Substituents

Substituent (R)σₚ* (Electrostatic)π (Hydrophobicity)H-bond AcidityTarget Engagement Advantage
-CF₂H (Difluoromethyl)0.330.45ModerateEnhanced polar interactions with catalytic residues
-CH₃ (Methyl)-0.170.56NoneHydrophobic pocket filling only
-OCH₃ (Methoxy)-0.27-0.02NoneSteric hindrance limits deep binding
-H (Unsubstituted)0.000.00NoneLimited target discrimination

*σₚ = Hammett constant for para-substitution [4] [10]

In Alzheimer’s therapeutics, the difluoromethyl modification in benzoxazole derivatives amplified neuroprotective effects by optimizing blood-brain barrier (BBB) penetration. Molecular dynamics simulations revealed that -CF₂H lowered the desolvation penalty during membrane partitioning by 2.3 kcal/mol compared to hydroxymethyl analogs [10]. This directly translated to enhanced cellular activity: difluoromethyl-substituted compound 5c achieved 40% greater reduction in Aβ-induced cytotoxicity in PC12 cells than its non-fluorinated counterpart at identical concentrations [10].

Pharmacophore Mapping for Multi-Target Ligand Development

Pharmacophore modeling of 2-(difluoromethyl)benzo[d]oxazol-4-amine reveals a four-feature framework essential for multi-target engagement: (1) Hydrogen bond acceptor (benzoxazole oxygen), (2) Hydrogen bond donor (C4-amino group), (3) Hydrophobic centroid (benzoxazole aryl ring), and (4) Electron-withdrawing group (difluoromethyl moiety). This configuration enables simultaneous modulation of structurally diverse targets implicated in neurological, infectious, and oncological diseases.

Virtual screening using this pharmacophore against the NCI and Maybridge databases identified high-affinity binders for HDAC2 (a cancer target) with predicted IC₅₀ < 0.1 μM [3] [7]. The model emphasized the necessity of the difluoromethyl group to occupy a hydrophobic subpocket near the HDAC2 zinc ion, while the amino group formed salt bridges with Asp269. Rigorous validation via Fischer’s randomization test confirmed model robustness (95% confidence level) [3].

For Alzheimer’s targets, pharmacophore-driven optimization yielded compound 5c, which concurrently engages:

  • Aβ aggregates: Benzoxazole hydrophobic face blocks β-sheet formation
  • GSK-3β kinase: C4-amino group H-bonds with catalytic Lys183
  • NF-κB: Difluoromethyl group suppresses p65 nuclear translocation

Molecular docking confirmed that this multi-target ligand occupies the ATP-binding site of GSK-3β (binding energy = -9.2 kcal/mol) while maintaining complementary steric fit within the hydrophobic groove of Aβ₁₋₄₂ [10]. The pharmacophore’s versatility is further evidenced by its alignment with PPARγ agonist features, where the benzoxazole oxygen mimics the carbonyl group of full agonists like rosiglitazone in H-bonding interactions with Tyr327 [7].

Properties

CAS Number

1159528-43-4

Product Name

2-(Difluoromethyl)benzo[d]oxazol-4-amine

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazol-4-amine

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C8H6F2N2O/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2

InChI Key

MZQCDABAAXPVMH-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.